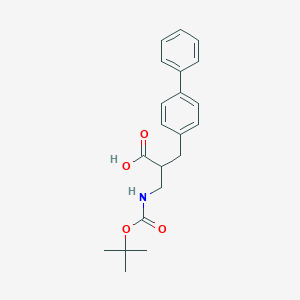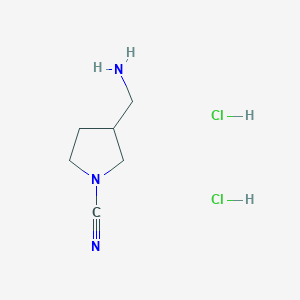
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride typically involves the reaction of pyrrolidine derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. Purification steps such as crystallization and filtration are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted pyrrolidine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolidine-2-one: Contains an additional carbonyl group.
Pyrrolidine-2,5-diones: Features two carbonyl groups at positions 2 and 5.
Uniqueness
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is unique due to its aminomethyl and nitrile groups, which provide distinct reactivity and potential applications compared to other pyrrolidine derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H13Cl2N3 |
|---|---|
Poids moléculaire |
198.09 g/mol |
Nom IUPAC |
3-(aminomethyl)pyrrolidine-1-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-6-1-2-9(4-6)5-8;;/h6H,1-4,7H2;2*1H |
Clé InChI |
KXBKCZCEJIEYKC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)C#N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


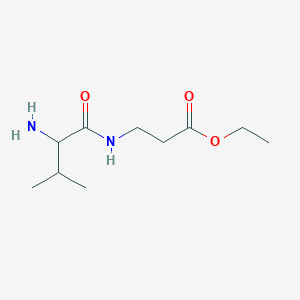

![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
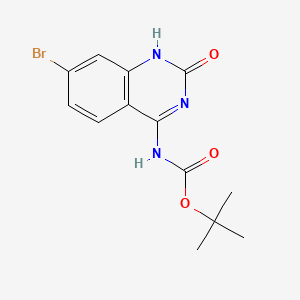

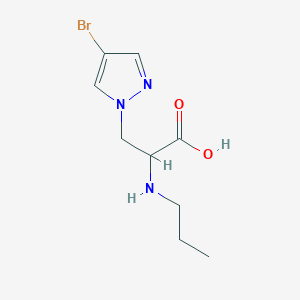
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)

![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
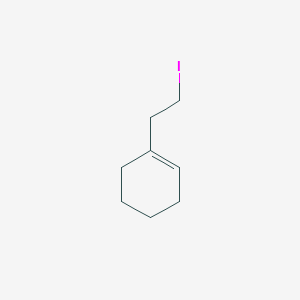
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)

